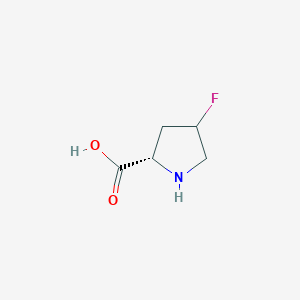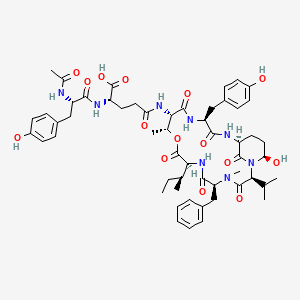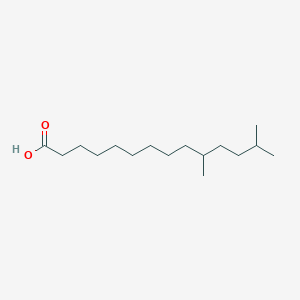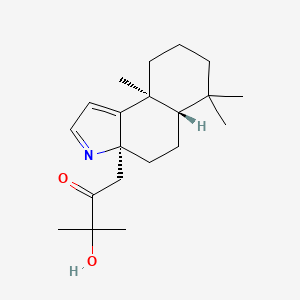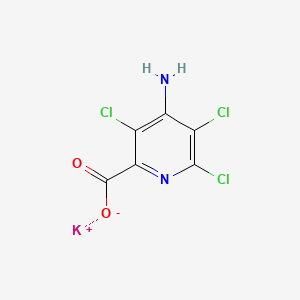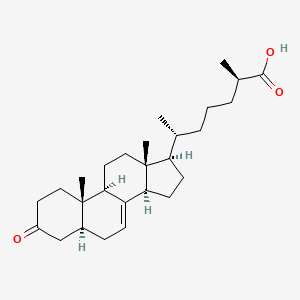
(25R)-Delta(7)-dafachronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25R)-Delta(7)-dafachronic acid is a cholestanoid that is (5alpha,25R)-cholest-7-en-26-oic acid substituted at position 3 by an oxo group. It is a cholestanoid, a steroid acid, a 3-oxo Delta(7)-steroid and a monocarboxylic acid. It is a conjugate acid of a (25R)-Delta(7)-dafachronate.
Wissenschaftliche Forschungsanwendungen
Hormonal Receptor Activation in Caenorhabditis elegans
(25R)-Delta(7)-dafachronic acid is a potential ligand for the hormonal receptor DAF-12 in Caenorhabditis elegans. It exhibits significant hormonal activity, contributing to the understanding of molecular regulation in these nematodes (Martin et al., 2009).
Activation of DAF-12 Nuclear Hormone Receptor
Both the (25S) and (25R) isomers of Delta(7)-dafachronic acids are potent transcriptional activators in a Gal4-transactivation assay, with significant EC(50) values. These findings highlight the compound's role in modulating the DAF-12 nuclear hormone receptor, critical for reproductive competence and adulthood in C. elegans (Sharma et al., 2009).
Steroid Hormone Roles in Worms and Mammals
(25S)-Delta(7)-Dafachronic acid is a member of the dafachronic acid hormonal series that regulates development and lifespan in C. elegans. Its significance is further underlined by the lack of effective tools for elucidating its action mode, leading to the synthesis of trideuterated variants for biological studies (Liu et al., 2015).
Involvement in Dauer and Infective Larvae Formation in Nematodes
Delta7-DA, a variant of dafachronic acid, plays a conserved role in controlling the entry into infective stages in certain mammalian parasites. This function links it fundamentally with the formation of dauer and infective larvae, providing insights into strategies for nematode parasitism (Ogawa et al., 2009).
Synthetic Modulators of Nematode Life Cycle
Synthetic DAF-12 modulators, including dafachronic acids, act as molecular switches in nematodes, influencing the choice between diapause and progression to reproductive development. These findings are critical for understanding and potentially controlling the nematode life cycle (Dansey et al., 2015).
Functional Divergence in Development and Lifespan Control
Dafachronic acids, including Delta(4)- and Delta(7)-DA, uniquely contribute to controlling development and lifespan in C. elegans. They interact distinctively with the steroid hormone and insulin-like growth factor signaling pathways, demonstrating functional divergence and providing insights into molecular interplay for development and aging (Dumas et al., 2010).
Eigenschaften
Produktname |
(25R)-Delta(7)-dafachronic acid |
|---|---|
Molekularformel |
C27H42O3 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
(2R,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18-,19+,22-,23+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
SQTAVUCHOVVOFD-QAIVWSEESA-N |
Isomerische SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



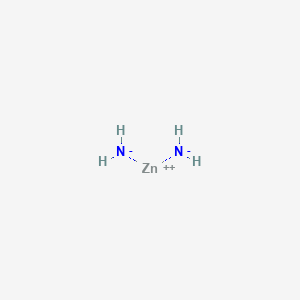
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
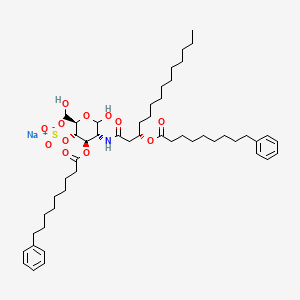
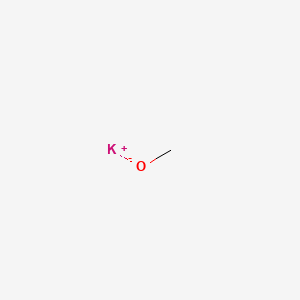
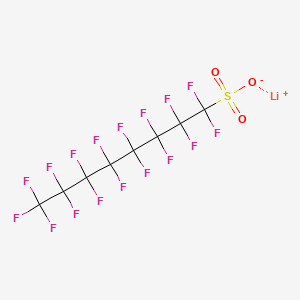
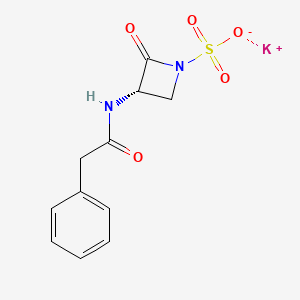

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
